The synthesis of Nerofe involves a series of biochemical techniques aimed at isolating and characterizing this peptide. The initial step typically includes the extraction of cDNA from human tissues, followed by cloning and expression in suitable host systems. The specific derivative known as dTCApFs has been synthesized using established protocols that involve solid-phase peptide synthesis techniques, ensuring high purity and yield .
In laboratory settings, various concentrations of Nerofe have been tested for their effects on cancer cell lines, demonstrating its potential as a therapeutic agent when combined with other chemotherapeutics like Doxorubicin .
Nerofe's molecular structure is characterized by its peptide composition, which includes specific amino acid sequences that confer its biological activity. The structural formula can be represented as follows:
Where , , , and are integers representing the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability under physiological conditions .
Nerofe participates in several chemical reactions primarily related to its interaction with cellular receptors. Upon binding to the T1/ST2 receptor, it activates intracellular signaling pathways that lead to the activation of caspases 3, 8, and 9. This process initiates apoptosis through both intrinsic and extrinsic pathways .
In vitro studies have shown that Nerofe enhances the production of reactive oxygen species (ROS) when combined with other agents like Doxorubicin, further promoting apoptotic processes in cancer cells .
The mechanism by which Nerofe exerts its effects involves multiple steps:
Nerofe exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and stability over time .
Nerofe has promising applications primarily in oncology:
Nerofe (dTCApFs), a 14-amino-acid derivative of the human hormonal peptide Tumor Cell Apoptosis Factor, induces apoptosis by selectively binding to the Tumor Cell Apoptosis Factor receptor (T1/ST2 receptor). This receptor is sparsely expressed in healthy tissues but overexpressed in multiple cancers, including colorectal, breast, and non-small-cell lung carcinomas [1] [2]. Upon binding, Nerofe triggers dual apoptotic pathways:
Table 1: Nerofe-Mediated Apoptotic Pathways
| Pathway | Key Molecular Events | Downstream Effects |
|---|---|---|
| Extrinsic (Caspase 8) | Tumor Cell Apoptosis Factor receptor-FADD binding → Caspase 8 cleavage | Activation of executioner caspases |
| Intrinsic (Mitochondrial) | Bax/Bak oligomerization → Cytochrome c release → Caspase 9 activation | Apoptosome formation → DNA fragmentation |
Nerofe disrupts endoplasmic reticulum homeostasis by inducing loss of Golgi apparatus function and impairing protein folding capacity. This results in accumulation of misfolded proteins, triggering severe endoplasmic reticulum stress [1]. The unfolded protein response is simultaneously inhibited through two mechanisms:
Nerofe inhibits Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) signaling, a critical oncogenic driver mutated in >85% of pancreatic, 47% of colorectal, and 33% of lung adenocarcinomas [1]. Key mechanisms include:
Table 2: Nerofe-Induced KRAS/Mitogen-Activated Protein Kinase Downregulation in Cancer Models
| Cell Line/Tumor Type | KRAS Reduction | Mitogen-Activated Protein Kinase 1/2 Reduction | Functional Outcome |
|---|---|---|---|
| SW480 (Colorectal) | 90% | 95% | 70% viability decrease |
| HT-29 (Colorectal) | 95% | 90% | 65% viability decrease |
| CT26 (Murine Colon) | 100% | 100% | Tumor regression in vivo |
Micro Ribonucleic Acid 217 (miR217) functions as a tumor suppressor by directly targeting Kirsten Rat Sarcoma Viral Oncogene Homolog messenger ribonucleic acid. Nerofe upregulates miR217 expression by 200–300% in Kirsten Rat Sarcoma Viral Oncogene Homolog-mutated tumors, as validated via reverse transcription polymerase chain reaction [1] [6]. Molecular consequences include:
Nerofe induces mitochondrial dysfunction through reactive oxygen species overproduction and energy metabolism disruption:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6